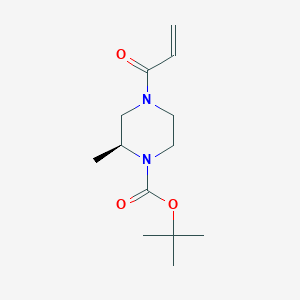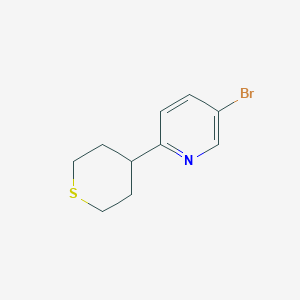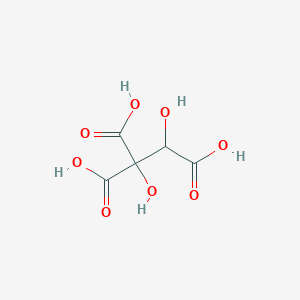
2'-Methylthio-4'-trifluoromethylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methylthio-4’-trifluoromethylacetophenone is an organic compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol This compound is characterized by the presence of a methylthio group and a trifluoromethyl group attached to an acetophenone core
Métodos De Preparación
One common synthetic route includes the reaction of 2’-methylthioacetophenone with trifluoromethylating agents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2’-Methylthio-4’-trifluoromethylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-Methylthio-4’-trifluoromethylacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’-Methylthio-4’-trifluoromethylacetophenone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The methylthio group can form covalent bonds with nucleophilic residues, leading to inhibition or modification of the target molecule .
Comparación Con Compuestos Similares
2’-Methylthio-4’-trifluoromethylacetophenone can be compared with other similar compounds, such as:
2’-Methylthioacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4’-Trifluoromethylacetophenone: Lacks the methylthio group, affecting its interaction with biological targets.
2’-Methylthio-4’-fluoroacetophenone: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in its chemical behavior.
The presence of both the methylthio and trifluoromethyl groups in 2’-Methylthio-4’-trifluoromethylacetophenone makes it unique, providing a combination of properties that are not found in the individual analogs.
Propiedades
Fórmula molecular |
C10H9F3OS |
|---|---|
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
1-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3OS/c1-6(14)8-4-3-7(10(11,12)13)5-9(8)15-2/h3-5H,1-2H3 |
Clave InChI |
CJPQPFVYCADSPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)



![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)



![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)

![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)


